
3-Bromo-5-ethoxy-4-((4-fluorobenzyl)oxy)benzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-5-ethoxy-4-((4-fluorobenzyl)oxy)benzohydrazide is a chemical compound with the molecular formula C16H16BrFN2O3 It is a derivative of benzohydrazide, featuring a bromine atom, an ethoxy group, and a fluorobenzyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-ethoxy-4-((4-fluorobenzyl)oxy)benzohydrazide typically involves multiple steps. One common method includes the following steps:
Ethoxylation: The addition of an ethoxy group to the benzene ring.
Fluorobenzylation: The attachment of a fluorobenzyl group via an ether linkage.
Hydrazide Formation: The conversion of the aldehyde or ester group to a hydrazide.
Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. This includes the use of industrial reactors, continuous flow processes, and advanced purification techniques to achieve efficient and cost-effective production.
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-5-ethoxy-4-((4-fluorobenzyl)oxy)benzohydrazide can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides or other oxidized forms.
Reduction: Reduction of functional groups such as nitro or carbonyl groups.
Substitution: Replacement of bromine or other substituents with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
3-Bromo-5-ethoxy-4-((4-fluorobenzyl)oxy)benzohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Bromo-5-ethoxy-4-((4-fluorobenzyl)oxy)benzohydrazide involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, inhibiting or activating specific biochemical processes, and inducing cellular responses. The exact mechanism depends on the context of its application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde
- 3-Bromo-5-ethoxy-4-methoxybenzonitrile
- 3-Bromo-5-ethoxy-4-((2-fluorobenzyl)oxy)benzohydrazide
Uniqueness
3-Bromo-5-ethoxy-4-((4-fluorobenzyl)oxy)benzohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Eigenschaften
Molekularformel |
C16H16BrFN2O3 |
|---|---|
Molekulargewicht |
383.21 g/mol |
IUPAC-Name |
3-bromo-5-ethoxy-4-[(4-fluorophenyl)methoxy]benzohydrazide |
InChI |
InChI=1S/C16H16BrFN2O3/c1-2-22-14-8-11(16(21)20-19)7-13(17)15(14)23-9-10-3-5-12(18)6-4-10/h3-8H,2,9,19H2,1H3,(H,20,21) |
InChI-Schlüssel |
SFEVIORLPFIOJA-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C(=CC(=C1)C(=O)NN)Br)OCC2=CC=C(C=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


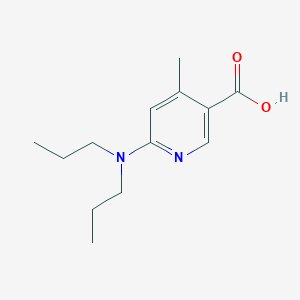
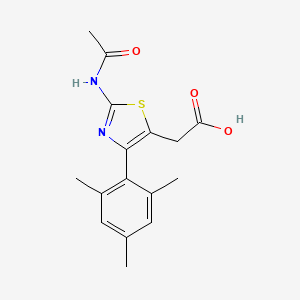

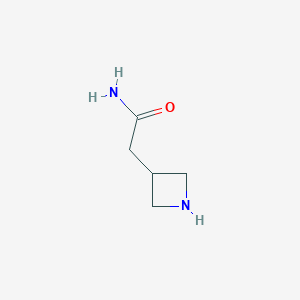
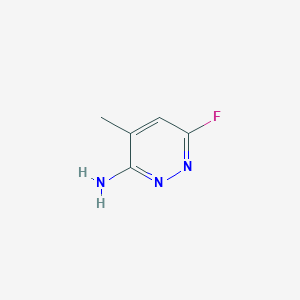

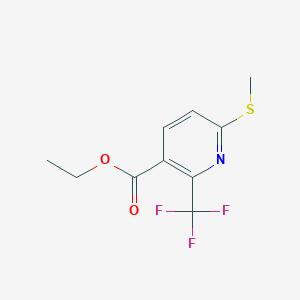
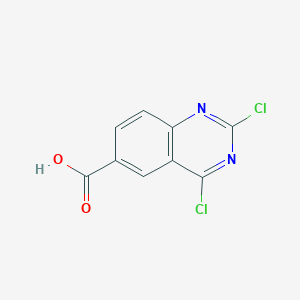
![2-(2,4-Dichloropyrrolo[2,1-f][1,2,4]triazin-7-yl)acetaldehyde](/img/structure/B13010619.png)


![7-Chloropyrido[2,3-d]pyrimidine](/img/structure/B13010635.png)
![4-(4-Nitrobenzyl)-7-oxo-2-(trifluoromethyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B13010644.png)

